2-(4-chloro-2-methylphenoxy)-N-(2,6-diethylphenyl)-2,2-difluoroacetamide
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Description
2-(4-chloro-2-methylphenoxy)-N-(2,6-diethylphenyl)-2,2-difluoroacetamide, also known as CMDFA, is a compound used in scientific research and laboratory experiments. CMDFA has a number of applications in the field of science, including biochemical and physiological effects, and its use in a variety of lab experiments.
Scientific Research Applications
Precursors in Synthetic Chemistry
Compounds similar to "2-(4-chloro-2-methylphenoxy)-N-(2,6-diethylphenyl)-2,2-difluoroacetamide" serve as valuable precursors in synthetic chemistry. For instance, difluoro(trimethylsilyl)acetamides have been prepared from chlorodifluoroacetamides by electrochemical silylation, demonstrating their role in synthesizing 3,3-difluoroazetidinones, which are useful in a variety of synthetic applications (Bordeau et al., 2006).
Electrophilic Fluorinating Agents
Perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], prepared via direct fluorination, highlights the utility of fluorinated compounds as electrophilic fluorinating agents. This application is crucial for introducing fluorine atoms into organic molecules, which is of significant interest in pharmaceuticals and agrochemicals (Banks et al., 1996).
Analytical Chemistry Applications
The study involving more than 50 substituted phenols, including chlorinated phenols and phenolic pesticides, being derivatized successfully, underscores the importance of compounds like "2-(4-chloro-2-methylphenoxy)-N-(2,6-diethylphenyl)-2,2-difluoroacetamide" in analytical chemistry. These derivatives are crucial for detection and quantification in environmental samples, demonstrating the potential application of such compounds in environmental monitoring and safety assessments (Heberer & Stan, 1997).
Antimicrobial and Antipathogenic Applications
Thiourea derivatives have shown significant anti-pathogenic activity, particularly against strains known for their biofilm-forming capabilities. This suggests that compounds with similar functionalities could be explored for developing novel antimicrobial agents with antibiofilm properties, which is critical in addressing antibiotic resistance (Limban et al., 2011).
Green Chemistry
The synthesis of analogs as potential analgesic and antipyretic agents using environmentally friendly methods indicates the role of fluoroacetamide derivatives in drug discovery and development. This aligns with the trend towards greener approaches in pharmaceutical research, highlighting the potential for compounds like "2-(4-chloro-2-methylphenoxy)-N-(2,6-diethylphenyl)-2,2-difluoroacetamide" to contribute to the development of new drugs with reduced environmental impact (Dathu Reddy et al., 2014).
properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2,6-diethylphenyl)-2,2-difluoroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClF2NO2/c1-4-13-7-6-8-14(5-2)17(13)23-18(24)19(21,22)25-16-10-9-15(20)11-12(16)3/h6-11H,4-5H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBSNUOQAWUZQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(OC2=C(C=C(C=C2)Cl)C)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-(2,6-diethylphenyl)-2,2-difluoroacetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.